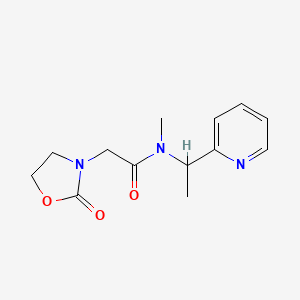
1-(ethylsulfonyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Ethylsulfonyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol, commonly known as EMP or Empenthrin, is a chemical compound with a molecular formula of C14H21N2O2S. EMP is a piperidine-based compound that is widely used in scientific research applications due to its unique properties.
Mécanisme D'action
EMP acts as a competitive antagonist at the dopamine D2 receptor, which is a G protein-coupled receptor. It binds to the receptor and blocks the action of dopamine, which is a neurotransmitter that regulates movement, emotion, and motivation. This results in a decrease in the activity of the dopaminergic system, which is implicated in several neurological disorders such as Parkinson's disease and schizophrenia.
Biochemical and Physiological Effects:
EMP has been shown to have several biochemical and physiological effects. It has been shown to decrease the release of dopamine in the striatum, which is a key region of the brain involved in motor control. It has also been shown to decrease the activity of the mesolimbic dopamine system, which is involved in reward and motivation. In addition, EMP has been shown to decrease the activity of the mesocortical dopamine system, which is involved in cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of EMP is its high selectivity for the dopamine D2 receptor. This makes it a useful tool in the study of the dopaminergic system and in drug discovery research. However, one of the limitations of EMP is its low solubility in water, which can make it difficult to use in certain experimental conditions.
Orientations Futures
There are several future directions for the study of EMP. One possible direction is the development of new analogs of EMP with improved properties, such as increased solubility in water. Another possible direction is the study of the role of EMP in other neurological disorders, such as addiction and depression. Finally, the use of EMP in combination with other compounds in drug discovery research is an area that warrants further investigation.
Conclusion:
In conclusion, EMP is a piperidine-based compound that is widely used in scientific research applications due to its unique properties. It is commonly used as a ligand in the study of G protein-coupled receptors, particularly the dopamine receptors. EMP acts as a competitive antagonist at the dopamine D2 receptor, which is a G protein-coupled receptor. It has been shown to have several biochemical and physiological effects, including a decrease in the activity of the dopaminergic system. While EMP has several advantages, such as its high selectivity for the dopamine D2 receptor, it also has limitations, such as its low solubility in water. There are several future directions for the study of EMP, including the development of new analogs with improved properties and the study of its role in other neurological disorders.
Méthodes De Synthèse
The synthesis of EMP involves the reaction of 2-methyl-5-pyridin-2-yl-piperidine with ethanesulfonyl chloride in the presence of a base, followed by the addition of 4-hydroxy-1-butanol. The resulting product is then purified using column chromatography to obtain EMP in its pure form.
Applications De Recherche Scientifique
EMP is widely used in scientific research applications due to its unique properties. It is commonly used as a ligand in the study of G protein-coupled receptors, particularly the dopamine receptors. It is also used in the study of the structure and function of ion channels and transporters. In addition, EMP is used as a tool in the study of the nervous system and in drug discovery research.
Propriétés
IUPAC Name |
1-ethylsulfonyl-4-(5-methylpyridin-2-yl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-3-19(17,18)15-8-6-13(16,7-9-15)12-5-4-11(2)10-14-12/h4-5,10,16H,3,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVTYATUZVCCOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)(C2=NC=C(C=C2)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-phenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5307626.png)

![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B5307639.png)
![N-(4-chloro-2-fluorophenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5307644.png)
![methyl 5-(3-methoxy-2-propoxyphenyl)-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5307647.png)
![N-[amino(imino)methyl]-4-{[3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5307664.png)
![3-chloro-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5307671.png)
![1'-[(3-methoxypyridin-2-yl)carbonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5307672.png)



![5-[4-(allyloxy)phenyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5307707.png)
![(1R*,2R*)-N-methyl-2-phenyl-N-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanecarboxamide](/img/structure/B5307712.png)